molecular formula C17H15N3O3 B11676286 (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B11676286
M. Wt: 309.32 g/mol
InChI Key: WPFFTPGZAGYIJY-VGOFMYFVSA-N
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Description

(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a hydroxy-methoxyphenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hydroxy-Methoxyphenyl Intermediate: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable reagent to form the corresponding hydroxy-methoxyphenyl intermediate.

    Addition of the Cyano Group: The intermediate is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to introduce the cyano group.

    Coupling with Pyridinylmethyl Group: The final step involves coupling the cyano-hydroxy-methoxyphenyl intermediate with a pyridinylmethyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous medium or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of a substituted phenol derivative.

Scientific Research Applications

(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxy-methoxyphenyl group can engage in π-π stacking interactions. The pyridinylmethyl group may enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENAMIDE: Lacks the pyridinylmethyl group, which may affect its binding properties and biological activity.

    (2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE: Contains a methyl group instead of the pyridinylmethyl group, potentially altering its chemical reactivity and interaction with targets.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C17H15N3O3/c1-23-16-8-12(4-5-15(16)21)7-14(9-18)17(22)20-11-13-3-2-6-19-10-13/h2-8,10,21H,11H2,1H3,(H,20,22)/b14-7+

InChI Key

WPFFTPGZAGYIJY-VGOFMYFVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2)O

Origin of Product

United States

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